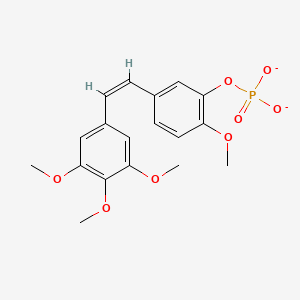
Combretastatin A-4 phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Combretastatin A-4 phosphate is a water-soluble prodrug of combretastatin A-4, a naturally occurring stilbenoid isolated from the bark of the South African tree Combretum caffrum . It is a potent vascular-targeting agent designed to disrupt the blood vessels of cancer tumors, leading to central necrosis . This compound is known for its ability to inhibit tubulin polymerization, making it a valuable compound in cancer research and treatment .
准备方法
Synthetic Routes and Reaction Conditions: Combretastatin A-4 can be synthesized using the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene . The reaction typically uses potassium carbonate and lithium hydroxide in water as reagents . The resulting combretastatin A-4 can then be converted to its phosphate form by reacting with phosphoric acid.
Industrial Production Methods: Industrial production of combretastatin A-4 phosphate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the isolation of combretastatin A-4 from natural sources or its chemical synthesis, followed by phosphorylation to produce the water-soluble prodrug .
化学反应分析
Types of Reactions: Combretastatin A-4 phosphate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized combretastatin A-4 derivatives.
科学研究应用
Combretastatin A-4 phosphate has a wide range of scientific research applications:
作用机制
Combretastatin A-4 phosphate exerts its effects by binding to the β-subunit of tubulin at the colchicine-binding site . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and causing mitotic arrest in cancer cells . The compound also induces morphological changes in endothelial cells, increasing vascular permeability and disrupting tumor blood flow . These effects result in extensive tumor necrosis and growth inhibition .
相似化合物的比较
Combretastatin A-4 phosphate is unique among vascular-targeting agents due to its potent tubulin polymerization inhibition and ability to induce rapid tumor necrosis . Similar compounds include:
Colchicine: Another tubulin-binding agent with similar vascular-disrupting properties.
Ombrabulin: A derivative of combretastatin A-4 in clinical trials for cancer treatment.
AVE8062, BNC105P, SCB01A: Other combretastatin analogs with improved potency and cellular spectrum.
This compound stands out for its rapid action and effectiveness in preclinical and clinical studies, making it a promising candidate for further development in cancer therapy .
属性
分子式 |
C18H19O8P-2 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC 名称 |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H21O8P/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3,(H2,19,20,21)/p-2/b6-5- |
InChI 键 |
WDOGQTQEKVLZIJ-WAYWQWQTSA-L |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


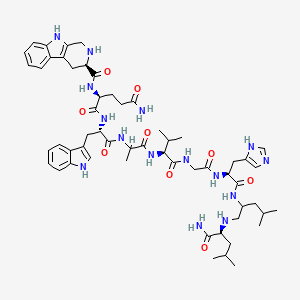

![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)

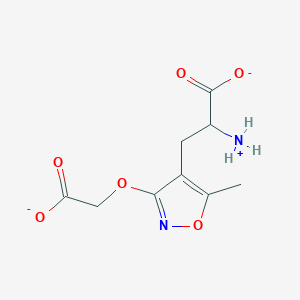
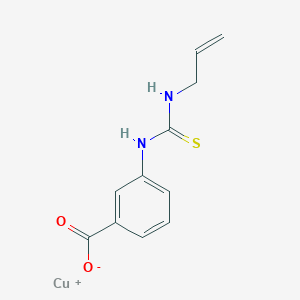
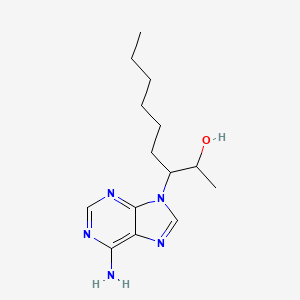
![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)
![3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B10782051.png)
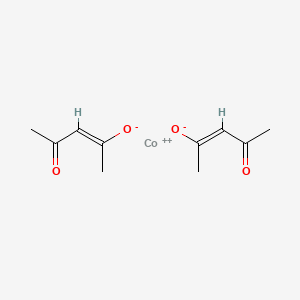
![[(2S)-2-[(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate](/img/structure/B10782060.png)
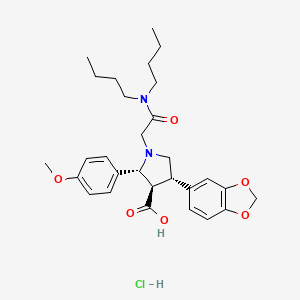
![1-Azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-imidazol-1-yl-2-phenylpropanoate](/img/structure/B10782073.png)
![(2-phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B10782075.png)
